molecular formula C22H24FNO3 B12210489 (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12210489
M. Wt: 369.4 g/mol
InChI Key: NEKRBLZXRWKGBJ-MOSHPQCFSA-N
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Description

(2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Fluorobenzylidene Group: This step might involve a condensation reaction with a fluorobenzaldehyde derivative.

    Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might convert the benzofuran ring to a dihydrobenzofuran derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the fluorobenzylidene group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrobenzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

The compound might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of benzofuran are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases.

Industry

In the industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    Fluorobenzofuran: A derivative with a fluorine atom, which might exhibit different pharmacokinetic properties.

    Dipropylaminobenzofuran: A derivative with a dipropylamino group, potentially affecting its solubility and bioavailability.

Uniqueness

The uniqueness of (2Z)-7-[(dipropylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which might confer unique biological activities and chemical properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C22H24FNO3

Molecular Weight

369.4 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C22H24FNO3/c1-3-11-24(12-4-2)14-17-19(25)10-9-16-21(26)20(27-22(16)17)13-15-7-5-6-8-18(15)23/h5-10,13,25H,3-4,11-12,14H2,1-2H3/b20-13-

InChI Key

NEKRBLZXRWKGBJ-MOSHPQCFSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O

Origin of Product

United States

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